molecular formula C12H16N4O7 B13645726 azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate

azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate

Cat. No.: B13645726
M. Wt: 328.28 g/mol
InChI Key: GFABNNMTRVBLPZ-UHFFFAOYSA-N
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Description

Azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate (CAS: 63699-78-5) is an ammonium salt of a nitrobenzoic acid derivative conjugated with L-glutamic acid. Its molecular formula is C₁₂H₁₆N₄O₇, with a molecular weight of 328.28 g/mol . Structurally, it features:

  • A 2-nitrobenzoate backbone.
  • An amide-linked (4S)-4-amino-4-carboxybutanoyl group (derived from L-glutamic acid).
  • An azanium (NH₄⁺) counterion .

This compound is associated with biochemical applications, particularly as a substrate or inhibitor for γ-glutamyl transpeptidase (γ-GT), an enzyme involved in glutathione metabolism .

Properties

Molecular Formula

C12H16N4O7

Molecular Weight

328.28 g/mol

IUPAC Name

azanium;5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoate

InChI

InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3

InChI Key

GFABNNMTRVBLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)[O-])[N+](=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate involves the reaction of benzoic acid derivatives with amino acids under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate involves its interaction with γ-glutamyl transferase. The compound acts as a substrate for the enzyme, facilitating the transfer of γ-glutamyl groups to acceptor molecules. This process is crucial in various metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related molecules (Table 1):

Table 1: Key Properties of Target and Similar Compounds
Property Target Compound 5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic acid (CAS 85136-66-9) 4-(4-Nitrobenzylideneamino) Benzoic Acid [2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate
CAS Number 63699-78-5 85136-66-9 Not reported Not reported
Molecular Formula C₁₂H₁₆N₄O₇ C₁₄H₈N₄O₈ (estimated) C₁₄H₁₀N₂O₄ (estimated) C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O
Molecular Weight 328.28 g/mol ~376.23 g/mol ~278.24 g/mol 523.07 g/mol (calculated)
Melting Point 187°C ± 2.0°C Not available Not available Not available
Functional Groups Nitro, amide, carboxylate, ammonium Nitro, hydroxy, amide, carboxylate Nitro, Schiff base, carboxylate Azanium, carbamoyl, dimethoxyphenyl
Biological Relevance γ-GT interaction Unknown Antimicrobial potential (β-lactam-related) Alkaloid synthesis intermediate

Structural and Functional Differences

5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic acid (CAS 85136-66-9): Replaces the glutamyl moiety with a 4-hydroxy-5-nitrobenzoyl group. Lacks the ammonium counterion, likely reducing solubility in aqueous media. The additional nitro and hydroxy groups may alter electronic properties and hydrogen-bonding capacity compared to the target compound .

4-(4-Nitrobenzylideneamino) Benzoic Acid: Contains a Schiff base (imine) linkage instead of an amide. Associated with β-lactam synthesis (e.g., azetidinones), suggesting antimicrobial applications .

[2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate: Features a bulky aromatic azanium salt with methoxy substituents. Used as an intermediate in isoquinoline alkaloid synthesis, highlighting its role in complex organic transformations .

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